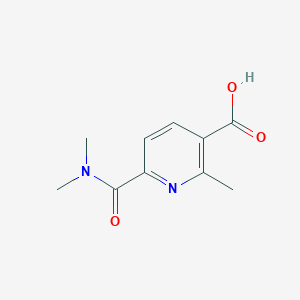

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-7(10(14)15)4-5-8(11-6)9(13)12(2)3/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYZCKAGHTXNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Acyl Chloride Intermediate

- Starting Material: 6-(Methoxycarbonyl)pyridine-2-carboxylic acid or its methyl ester derivative

- Reagents: Thionyl chloride (SOCl₂), catalytic DMF

- Solvent: Dichloromethane (DCM)

- Conditions: Reflux under nitrogen atmosphere for approximately 1 hour

- Procedure:

The carboxylic acid methyl ester is suspended in dichloromethane, and thionyl chloride is added along with a catalytic amount of DMF. The mixture is heated under reflux to convert the ester/carboxylic acid group into the corresponding acyl chloride. After completion, the solvent and excess reagents are removed under reduced pressure, and the acyl chloride is isolated as a reactive intermediate.

Amide Formation via Acyl Chloride Reaction

- Reagents: Dimethylamine or 2-amino-N,N-dimethylpyridine derivatives

- Base: Triethylamine (to neutralize HCl formed)

- Solvent: Dichloromethane

- Conditions: Reflux for 24 hours under inert atmosphere

- Procedure:

The acyl chloride intermediate is dissolved in dichloromethane, and dimethylamine is added along with triethylamine. The mixture is heated under reflux for an extended period (typically 24 hours) to ensure complete reaction. After reaction completion, the mixture is washed with sodium bicarbonate solution to remove unreacted acid and neutralize residual acid. The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography using silica gel with an ethyl acetate/dichloromethane solvent system to yield the pure this compound.

Research Findings and Analytical Data

The preparation method described has been shown to produce the target compound in moderate to good yields (approximately 70-88%) depending on the specific amine and substitution pattern on the pyridine ring. The use of acyl chloride intermediates is a key factor in achieving high yields and purity.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

Characteristic peaks include N-H stretching (around 3339-3358 cm⁻¹), N-H bending (1525-1535 cm⁻¹), and C=O stretching (1699-1742 cm⁻¹). The exact frequencies can vary slightly depending on the substitution pattern and intramolecular hydrogen bonding effects.Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Methyl protons attached to the pyridine ring resonate between 2.36-2.53 ppm, while the amide N-H proton appears downfield (around 10 ppm), influenced by the position of substituents.

- ¹³C NMR: Carbonyl carbon resonates typically in the range expected for amides, confirming successful amide bond formation.

Elemental Analysis:

CHNS elemental analysis confirms the expected composition consistent with the molecular formula.

Inductive Effects and Substitution Position

The position of the methyl group on the pyridine ring influences the electronic environment of the amide and carboxylic acid groups, affecting the spectroscopic properties and potentially the reactivity. Methyl groups act as electron-donating groups through inductive effects, which can shift IR absorption frequencies and NMR chemical shifts.

Summary Table of Preparation Conditions and Yields

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Acyl chloride formation | Thionyl chloride, catalytic DMF, DCM, reflux, 1 hr | High conversion | Intermediate for amide formation |

| Amide formation | Dimethylamine, triethylamine, DCM, reflux, 24 hrs | 70-88 | Purified by silica gel chromatography |

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 6-(dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid in exhibiting cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in malignant cells through mechanisms such as caspase activation and cell cycle arrest .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 12.5 | Caspase activation |

| Compound B | HL-60 | 25.0 | G2 arrest |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Properties

The compound may also play a role in modulating inflammatory responses. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating conditions characterized by chronic inflammation .

Enzyme Inhibition

Research indicates that derivatives of pyridine carboxylic acids can act as inhibitors of key enzymes involved in disease processes. For example, compounds that share structural similarities with this compound have been studied for their ability to inhibit kinases associated with cancer progression and inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have been conducted on related compounds to identify functional groups that enhance potency and selectivity against target enzymes or receptors .

Cytotoxicity Evaluation

A study involving the evaluation of various compounds against human cancer cell lines demonstrated significant cytotoxic effects, leading to further investigation into the structure-activity relationships of these compounds .

In Vivo Studies

In vivo studies are necessary to assess the pharmacokinetics and efficacy of this compound in animal models, which could provide insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares key pyridine-3-carboxylic acid derivatives, focusing on substituent effects and biological activity:

| Compound Name | Substituents (Position 2/6) | CAS Number | Biological Activity | Key Properties |

|---|---|---|---|---|

| 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid | 2-Me, 6-CONMe₂ | Not provided | Antimicrobial (inferred) | Moderate polarity; balances solubility and membrane permeability |

| 2-Methyl-6-(dimethylamino)pyridine-3-carboxylic acid | 2-Me, 6-NMe₂ | 1355227-07-4 | Not reported | Increased basicity; higher aqueous solubility |

| 6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid | 2-Me, 6-(4-BrPh) | MLS000705740 | Halogen-mediated binding | High lipophilicity; potential for π-π/halogen interactions |

| 5-Hydroxy-6-methylpyridine-3-carboxylic acid | 6-Me, 5-OH | RCSB PDB 3HM | Ligand in protein structures | Acidic; strong hydrogen-bonding capacity |

| 6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid | 6-CONH-C(CH₃)₃ | 167303-60-8 | Not reported | Bulky substituent; enhanced logP |

Key Findings from Research

Antimicrobial Activity

- Dimethylcarbamoyl Derivatives : Compounds like meropenem trihydrate () and β-lactam derivatives () incorporate dimethylcarbamoyl groups, which enhance stability against enzymatic degradation and improve binding to bacterial targets. Molecular docking studies suggest the carbamoyl group interacts with active-site residues in bacterial enzymes .

- Ester Derivatives : Esterification of pyridine-carboxylic acids (e.g., methyl esters in ) improves pharmacokinetics by increasing lipophilicity and bioavailability .

Physicochemical Properties

- Polarity: The dimethylcarbamoyl group (-CONMe₂) offers moderate polarity, balancing solubility and membrane permeability. In contrast, the dimethylamino group (-NMe₂) in 2-methyl-6-(dimethylamino)pyridine-3-carboxylic acid increases basicity, enhancing solubility in acidic environments .

- Lipophilicity : Bulky substituents like 4-bromophenyl () or 2,2-dimethylpropyl carbamoyl () significantly increase logP, favoring membrane penetration but reducing aqueous solubility .

Structure-Activity Relationships (SAR)

- Position 6 Substituents: Dimethylcarbamoyl (-CONMe₂): Enhances target binding via hydrogen bonding and dipole interactions. Critical in β-lactam antibiotics for enzymatic inhibition . Dimethylamino (-NMe₂): Increases solubility but may reduce stability due to basicity.

Biological Activity

Overview

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is an organic compound with significant potential in various biological applications. Its structure features a pyridine ring substituted with a dimethylcarbamoyl group and a carboxylic acid group, which contributes to its reactivity and biological activity. This article delves into the compound's biological activity, mechanisms of action, and its implications in research and industry.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This mechanism is crucial for its potential use as an enzyme inhibitor in biochemical pathways.

- Protein-Ligand Interactions : The carboxylic acid group enhances the compound's ability to participate in hydrogen bonding and electrostatic interactions, influencing protein-ligand binding dynamics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

- Cytotoxicity : In vitro assays have shown that the compound can affect cell viability, indicating potential cytotoxic effects against certain cancer cell lines. For example, cytotoxicity assays (MTT assay) have been employed to evaluate its efficacy against human RPMI 8226 cells, with varying concentrations yielding different levels of cell viability reduction .

- Therapeutic Applications : The compound's unique structure allows it to be explored as a therapeutic agent in drug discovery, particularly in the development of new anti-cancer agents or enzyme inhibitors .

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Activity Assessment

In a study assessing the cytotoxic effects of various pyridine derivatives, including this compound, the compound was tested at concentrations of 10 µM, 100 µM, and 500 µM over a 24-hour period. The results indicated that at higher concentrations, significant reductions in cell viability were observed compared to untreated controls. The IC50 values were calculated for effective compounds, providing insights into their potential therapeutic index .

Q & A

Q. What are the recommended synthetic routes for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via multi-step routes involving pyridine ring functionalization. A common approach involves:

- Step 1: Oxidation of a methylpyridine precursor (e.g., 2-methylpyridine) using potassium permanganate under controlled temperature (90–95°C) to form the carboxylic acid moiety .

- Step 2: Introduction of the dimethylcarbamoyl group via coupling reactions, such as using dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., DMF) .

Optimization Tips: - Use catalytic systems (e.g., palladium or copper) to enhance coupling efficiency .

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and solvent ratios .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Elemental Analysis (EA): Verify empirical formula consistency (e.g., %C, %H, %N) with calculated values, as demonstrated in methoxypyridinecarboxylic acid studies .

- NMR Spectroscopy: Analyze - and -NMR spectra to confirm substituent positions (e.g., dimethylcarbamoyl and methyl groups) and rule out regioisomers .

- HPLC-MS: Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the dimethylcarbamoyl group in catalytic or biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to evaluate electrophilic/nucleophilic sites. For example, compare charge distribution at the carbamoyl group with pyridine ring electron-withdrawing effects .

- Molecular Dynamics (MD): Simulate interactions with enzymes or catalysts to identify binding affinities and steric hindrance .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer:

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylation or hydrolysis products) .

- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Methodological Challenges

Q. How to address low solubility in aqueous media during biological assays?

Methodological Answer:

Q. What strategies mitigate side reactions during functionalization of the pyridine ring?

Methodological Answer:

- Protecting Groups: Temporarily block the carboxylic acid with tert-butyl esters to prevent undesired nucleophilic attacks .

- Directed Ortho-Metalation: Use directing groups (e.g., dimethylcarbamoyl) to regioselectively introduce substituents at the 2- or 4-positions .

Data Interpretation and Reproducibility

Q. How to ensure reproducibility in catalytic coupling reactions involving this compound?

Methodological Answer:

- Standardized Catalytic Systems: Pre-activate palladium catalysts (e.g., Pd(OAc)) with ligands (e.g., XPhos) in degassed solvents to minimize batch variability .

- Robotic Screening: Use high-throughput platforms to test reaction parameters (e.g., solvent, temperature) and identify optimal conditions .

Emerging Research Directions

Q. Can this compound serve as a ligand or catalyst in asymmetric synthesis?

Methodological Answer:

- Chiral Derivatization: Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) to the carboxylic acid group and test enantioselective catalysis in model reactions (e.g., aldol additions) .

- X-ray Crystallography: Resolve crystal structures of metal complexes (e.g., Cu(II)) to study coordination geometry and stereochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.